N-cyclopentyl-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide
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Overview
Description
N-cyclopentyl-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide is a complex organic compound that belongs to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides
Preparation Methods
The synthesis of N-cyclopentyl-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to facilitate the desired transformations . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-cyclopentyl-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-cyclopentyl-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-cyclopentyl-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-cyclopentyl-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide can be compared with other phthalimide derivatives, such as:
- N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isonicotinamide
- O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl)thiocarbamate
These compounds share the 1,3-dioxoisoindoline moiety but differ in their substituents, which can lead to variations in their chemical properties and applications .
Properties
Molecular Formula |
C19H24N2O3 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-cyclopentyl-6-(1,3-dioxoisoindol-2-yl)hexanamide |
InChI |
InChI=1S/C19H24N2O3/c22-17(20-14-8-3-4-9-14)12-2-1-7-13-21-18(23)15-10-5-6-11-16(15)19(21)24/h5-6,10-11,14H,1-4,7-9,12-13H2,(H,20,22) |
InChI Key |
MJWLPAVCJNZQGR-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
C1CCC(C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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